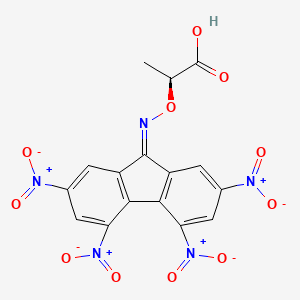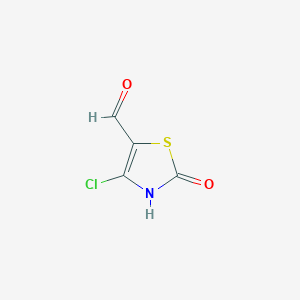
4-Chlor-2-oxo-2,3-dihydrothiazol-5-carbaldehyd
Übersicht
Beschreibung
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of a thiazole ring, a chlorine atom, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential anticancer and antimicrobial properties.
Industry: It is utilized in the development of agrochemicals and pharmaceutical intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde typically involves the cyclization of thioamides with chloroformates or chloroform in the presence of a base. The reaction conditions include heating the reactants under reflux to facilitate the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction parameters and improved safety profiles. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are employed.
Major Products Formed:
Oxidation: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-ol or 4-Chloro-2-oxo-2,3-dihydrothiazole-5-amine.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Wirkmechanismus
The mechanism by which 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-oxo-3-phenyl-thiazolidine-5-carbaldehyde: Similar structure but with a phenyl group instead of hydrogen at the 3-position.
2-Oxo-2,3-dihydrothiazole-5-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
Uniqueness: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is unique due to its chloro substituent, which enhances its reactivity and allows for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry.
Eigenschaften
IUPAC Name |
4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJVASOIWDZPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NC(=O)S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480054 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55359-96-1 | |
| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



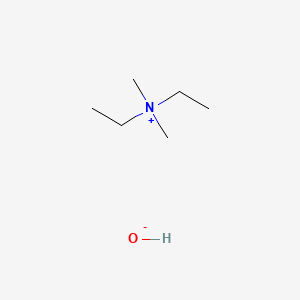
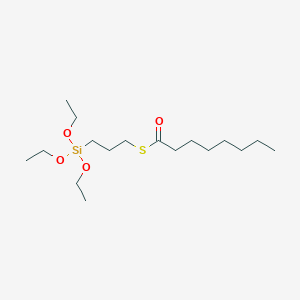

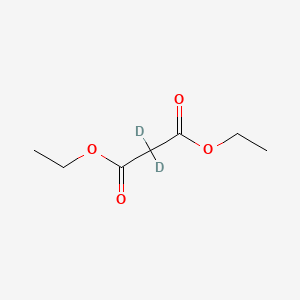



![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
